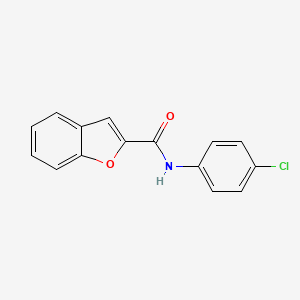

N-(4-Chlorophenyl)benzofuran-2-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXNYOPSVGCFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl Benzofuran 2 Carboxamide and Its Analogues

General Synthetic Strategies for Benzofuran-2-carboxamide (B1298429) Scaffolds

The construction of benzofuran-2-carboxamide derivatives relies on two primary stages: the formation of the bicyclic benzofuran (B130515) core and the introduction of the N-substituted carboxamide group at the C2 position.

The assembly of the benzofuran scaffold is a well-explored area of heterocyclic chemistry, with numerous methods developed to achieve this synthesis. These strategies often involve the cyclization of appropriately substituted phenolic precursors. nih.gov

Common synthetic methods for the benzofuran ring system include:

Acid-Catalyzed Cyclizations : This classical approach often involves the dehydration of compounds containing a carbonyl group, or the cyclization of acetal (B89532) substrates under acidic conditions, such as with polyphosphoric acid (PPA). nih.govwuxiapptec.com The mechanism proceeds through protonation, elimination of a small molecule like methanol (B129727) to form an oxonium ion, followed by intramolecular nucleophilic attack by the phenyl ring. wuxiapptec.com

Carbonylative Cyclizations : These reactions, often utilizing palladium and copper catalysts in Sonogashira-type couplings, involve the cyclization of terminal alkynes with iodophenols. nih.govacs.orgrsc.org This method allows for the construction of the furan (B31954) ring with concomitant introduction of a carbonyl group.

Heck-Type Cyclizations : Intramolecular Heck reactions provide a powerful route to benzofurans. nih.govnih.gov For instance, a palladium-catalyzed oxidative cyclization followed by a Heck coupling can be used to synthesize 3-alkenylbenzofurans. nih.gov

Photocyclizations : Photolytic cyclization of α-phenylketones represents another strategy for forming the benzofuran ring. nih.govrsc.org

Radical Cyclizations : Unique free radical cyclization cascades can be employed to construct complex, polycyclic benzofuran derivatives. nih.govnih.gov

Other notable methods include intramolecular Wittig reactions, transition-metal-catalyzed transformations, and gold(III)-catalyzed tandem reactions of O-arylhydroxylamines. nih.govnih.govrsc.org

Once the benzofuran-2-carboxylic acid core is established, the formation of the carboxamide linkage is typically achieved through standard amidation procedures. These methods involve the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. khanacademy.org

Key strategies for carboxamide formation include:

Reaction with Acid Chlorides : The most common laboratory method involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with the desired amine (e.g., 4-chloroaniline). uomustansiriyah.edu.iq This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Coupling Reagents : Direct amidation can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid to form a good leaving group that is subsequently displaced by the amine. khanacademy.orgnih.gov 4-Dimethylaminopyridine (B28879) (DMAP) is often used as a catalyst in these reactions. nih.gov

Reaction with Acid Anhydrides : Acid anhydrides can also react with amines to form amides. uomustansiriyah.edu.iq

These reactions are examples of nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is ultimately replaced by the amino group. khanacademy.orgresearchgate.net

Targeted Synthesis of N-(4-Chlorophenyl)benzofuran-2-carboxamide and its Direct Analogues

Modern synthetic efforts have focused on developing modular and efficient routes that allow for rapid diversification of the benzofuran-2-carboxamide scaffold. These approaches often utilize advanced catalytic methods for C-H functionalization and subsequent amidation.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the benzofuran core, bypassing the need for pre-functionalized starting materials. chemrxiv.orgdocumentsdelivered.com A particularly effective strategy involves the use of a directing group to control the regioselectivity of the reaction. nih.govchemrxiv.org

The 8-aminoquinoline (B160924) (8-AQ) group has proven to be a highly effective removable directing group for the C3-arylation of benzofuran-2-carboxamides. nih.govchemrxiv.org The synthetic sequence typically begins with the commercially available benzofuran-2-carboxylic acid, to which the 8-AQ auxiliary is installed. chemrxiv.org This substrate then undergoes a palladium-catalyzed C-H arylation at the adjacent C3 position with various aryl iodides. nih.govchemrxiv.org The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the palladium catalyst to the 8-AQ group, followed by C-H activation to form a palladacycle intermediate. nih.gov Silver acetate (B1210297) (AgOAc) is often an essential co-additive for this transformation. nih.gov

Table 1: Palladium-Catalyzed C3-Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide (Data sourced from Oschmann et al., 2020) nih.govmdpi.com

| Entry | Aryl Iodide | Pd(OAc)₂ (mol%) | Additives | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | 5 | AgOAc, NaOAc | 110 | 7 | 78 |

| 2 | Iodobenzene | 5 | AgOAc, NaOAc | 110 | 16 | 82 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 5 | AgOAc, NaOAc | 110 | 7 | 89 |

| 4 | 1-Iodo-4-nitrobenzene | 5 | AgOAc, NaOAc | 110 | 7 | 31 |

| 5 | 2-Iodothiophene | 5 | AgOAc, NaOAc | 110 | 7 | 86 |

This method allows for the efficient installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. nih.govnih.gov

Following C-H functionalization, the 8-AQ directing group can be replaced with a desired amine, such as 4-chloroaniline (B138754), through a transamidation procedure. nih.govchemrxiv.org This process provides a highly modular route to a diverse library of C3-substituted benzofuran-2-carboxamides in just a few synthetic steps from simple precursors. nih.govmdpi.comdiva-portal.org

A highly efficient one-pot, two-step transamidation protocol has been developed. nih.govnih.gov In the first step, the 8-AQ amide is activated by reacting with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of DMAP to form an intermediate N-acyl-Boc-carbamate. nih.govmdpi.com In the second step, this intermediate is treated with the target amine (e.g., 4-chloroaniline), which displaces the activated directing group to form the final carboxamide product. nih.gov A key advantage of this aminolysis step is that it proceeds efficiently at mild temperatures without requiring a catalyst. mdpi.com

Table 2: One-Pot Transamidation of C3-Arylated N-(quinolin-8-yl)benzofuran-2-carboxamides (Data sourced from Oschmann et al., 2020) mdpi.com

| Substrate (C3-Aryl Group) | Amine | Time (h) | Yield (%) |

| 4-Methoxyphenyl (B3050149) | 4-Chloroaniline | 1 | 85 |

| 4-Methoxyphenyl | Benzylamine | 0.5 | 92 |

| 4-Methoxyphenyl | Morpholine | 0.5 | 93 |

| 4-Methoxyphenyl | Pyrrolidine | 0.5 | 91 |

| Thiophen-2-yl | Benzylamine | 6 | 60 |

This combination of directed C-H arylation and subsequent transamidation represents a short, highly modular, and efficient synthetic route to access structurally diverse collections of benzofuran-2-carboxamide derivatives for screening campaigns. nih.govnih.govdiva-portal.org

Derivatization and Structural Diversification of this compound Analogues

The structural framework of this compound offers multiple points for derivatization to generate analogues with diverse properties. The modular synthetic strategies described above are particularly amenable to creating structural diversity.

Key points for diversification include:

Substitution on the Benzene (B151609) Ring of Benzofuran : By starting with substituted phenols in the initial cyclization reactions, analogues with various functional groups (e.g., methoxy) on the benzofuran's benzene ring can be synthesized. nih.gov

Substitution at the C3 Position : As detailed, palladium-catalyzed C-H functionalization allows for the introduction of a wide array of aryl and heteroaryl groups at the C3 position. nih.govchemrxiv.org

Variation of the N-Aryl Group : The transamidation protocol allows for the facile introduction of different primary and secondary amines, enabling the synthesis of a library of compounds with diverse substituents in place of the 4-chlorophenyl group. nih.govmdpi.com

Modification of the Carboxamide Linker : While less common, modifications could potentially be made to the carboxamide linker itself, for example, by synthesizing thioamide or other amide isosteres.

For instance, a series of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides were synthesized by first creating the N-phenyl carboxamide and then performing an N-alkylation on the amide nitrogen. nih.gov This demonstrates how the core structure can be further elaborated to explore different chemical spaces. The analysis of intermediates and derivatives, sometimes requiring on-line derivatization for detection by methods like HPLC-MS, is crucial for quality control during the synthesis of complex analogues. nih.gov

Introduction of Substituents on the Benzofuran Core

A key strategy for creating analogues of this compound involves the introduction of various substituents onto the benzofuran ring system, particularly at the C3 position.

A highly modular approach utilizes a palladium-catalyzed, 8-aminoquinoline (8-AQ) directed C–H arylation. chemrxiv.orgmdpi.com This method efficiently installs a wide range of aryl and heteroaryl groups at the C3 position of an N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate. chemrxiv.orgnih.gov The reaction proceeds by heating the 8-AQ-containing substrate with a (hetero)aryl iodide in the presence of a palladium catalyst, such as Pd(OAc)₂, and silver and sodium acetate salts. mdpi.com This protocol has been shown to be effective for various aryl iodides, with a tendency to favor those bearing electron-donating substituents. chemrxiv.org Furthermore, the methodology is adaptable to benzofuran cores already possessing substituents, such as 5-OMe, 7-OMe, and 5-Cl groups, demonstrating its utility in creating diverse molecular structures. mdpi.com

| Aryl Iodide Substituent (Ar) | Benzofuran Substituent (R) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-MeO | H | 3-(4-methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 86 | mdpi.com |

| 3,5-Me₂ | H | 3-(3,5-dimethylphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 76 | mdpi.com |

| 4-Me | H | 3-(p-tolyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 88 | mdpi.com |

| 4-F | H | 3-(4-fluorophenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 70 | chemrxiv.org |

| 4-CF₃ | H | 3-(4-(trifluoromethyl)phenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 62 | chemrxiv.org |

| 2-Thiophenyl | H | 3-(thiophen-2-yl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 86 | chemrxiv.org |

| 4-MeO | 5-Cl | 5-chloro-3-(4-methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 83 | mdpi.com |

| 4-MeO | 7-OMe | 7-methoxy-3-(4-methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 60 | chemrxiv.org |

Other synthetic modifications to the benzofuran core include the synthesis of 3-methyl-N-phenylbenzofuran-2-carboxamides, which can be prepared from the corresponding 3-methylbenzofuran-2-carboxylic acid. nih.gov

Modifications of the Phenyl Amide Moiety (e.g., 4-Chlorophenyl)

The phenyl amide portion of the molecule is a critical site for modification, allowing for the introduction of diverse functionalities, including the 4-chlorophenyl group.

One of the most versatile methods for modifying the amide group is a transamidation procedure that follows the C–H arylation described previously. nih.govdiva-portal.org This two-step, one-pot process involves the cleavage of the 8-aminoquinoline directing group and the simultaneous formation of a new amide bond. mdpi.com The C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate is first activated with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) to form an N-acyl-Boc-carbamate. chemrxiv.orgmdpi.com This activated intermediate then readily reacts with a variety of primary or secondary amines, such as 4-chloroaniline, to yield the desired N-substituted benzofuran-2-carboxamide. chemrxiv.org A notable feature of this aminolysis step is that it proceeds efficiently at mild temperatures without requiring any additional catalyst. chemrxiv.orgchemrxiv.org This high efficiency and modularity make it a valuable tool for generating large collections of structurally diverse benzofuran derivatives for screening purposes. diva-portal.org

| Starting Material (C3-Substituent) | Amine Nucleophile | Final Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(4-methoxyphenyl) | Benzylamine | N-benzyl-3-(4-methoxyphenyl)benzofuran-2-carboxamide | 91 | mdpi.com |

| 3-(4-methoxyphenyl) | Piperonylamine | 3-(4-methoxyphenyl)-N-(piperonyl)benzofuran-2-carboxamide | 84 | chemrxiv.org |

| 3-(4-methoxyphenyl) | Pyrrolidine | (3-(4-methoxyphenyl)benzofuran-2-yl)(pyrrolidin-1-yl)methanone | 86 | mdpi.com |

| 3-(4-methoxyphenyl) | Piperidine | (3-(4-methoxyphenyl)benzofuran-2-yl)(piperidin-1-yl)methanone | 94 | mdpi.com |

| 3-(4-methoxyphenyl) | Morpholine | (3-(4-methoxyphenyl)benzofuran-2-yl)(morpholin-1-yl)methanone | 97 | mdpi.com |

| 3-(p-tolyl) | Benzylamine | N-benzyl-3-(p-tolyl)benzofuran-2-carboxamide | 89 | mdpi.com |

A more direct route to N-aryl benzofuran-2-carboxamides involves the standard amide coupling of a benzofuran-2-carboxylic acid with a substituted aniline (B41778). nih.gov For instance, 3-methylbenzofuran-2-carboxylic acid can be reacted with aniline in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to afford the corresponding N-phenyl amide. nih.gov This established method provides reliable access to the core structure.

Further modifications can be made to the amide nitrogen itself. For example, N-alkylation of a secondary N-phenylbenzofuran-2-carboxamide can be achieved using sodium hydride to deprotonate the amide, followed by reaction with an alkyl halide, such as 1-(3-iodopropyl)piperidine. nih.gov This reaction converts the secondary amide into a tertiary amide, introducing additional structural complexity. nih.gov

Advanced Spectroscopic and Structural Characterization of N 4 Chlorophenyl Benzofuran 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-(4-Chlorophenyl)benzofuran-2-carboxamide. Both ¹H and ¹³C-NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H-NMR spectrum, a characteristic downfield singlet is expected for the amide proton (N-H), typically appearing in the range of 8.5-10.5 ppm. The aromatic protons of the benzofuran (B130515) and the 4-chlorophenyl rings resonate in the downfield region, generally between 7.0 and 8.0 ppm. The protons on the 4-chlorophenyl ring are expected to exhibit a characteristic AA'BB' system, appearing as two distinct doublets due to their symmetry. The five protons of the benzofuran moiety would present as a combination of singlets, doublets, and multiplets, corresponding to their specific positions on the fused ring system.

The ¹³C-NMR spectrum provides complementary information. A key signal is that of the carbonyl carbon (C=O) of the amide group, which is typically observed in the highly deshielded region of 160-170 ppm. The aromatic carbons of both the benzofuran and chlorophenyl rings resonate between 110 and 155 ppm. The carbon atom attached to the chlorine (C-Cl) would show a characteristic chemical shift, and the quaternary carbons of the benzofuran ring would also be identifiable.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Amide (N-H) | 8.5 - 10.5 | - |

| Carbonyl (C=O) | - | 160 - 170 |

| Benzofuran Aromatic (C-H) | 7.2 - 7.8 | 110 - 130 |

| 4-Chlorophenyl Aromatic (C-H) | 7.3 - 7.7 | 120 - 135 |

| Benzofuran Quaternary (C) | - | 145 - 155 |

| 4-Chlorophenyl (C-Cl) | - | 128 - 135 |

| 4-Chlorophenyl (C-N) | - | 135 - 140 |

Note: Values are estimates based on typical chemical shifts for similar functional groups and structures.

Infrared (IR) and Mass Spectrometry for Molecular Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques used to confirm the presence of key functional groups and to determine the molecular weight and fragmentation pattern of the title compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp peak between 3300 and 3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. A strong, prominent absorption between 1650 and 1680 cm⁻¹ is indicative of the C=O (Amide I band) stretching vibration. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region, while the C-O-C stretching of the benzofuran ether linkage typically appears around 1200-1250 cm⁻¹. The C-N stretching of the amide is usually observed between 1210 and 1335 cm⁻¹. Finally, a band corresponding to the C-Cl stretch can be found in the fingerprint region, typically between 700 and 800 cm⁻¹.

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For this compound (C₁₅H₁₀ClNO₂), the calculated molecular weight is approximately 271.70 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 271 and a characteristic [M+2]⁺ peak at m/z 273 with about one-third the intensity, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would involve the cleavage of the amide bond, leading to the formation of a benzofuran-2-carbonyl cation (m/z 145) and a 4-chloroaniline (B138754) radical cation (m/z 127).

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ |

| C=O Stretch (Amide I) | 1650 - 1680 cm⁻¹ | |

| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ | |

| C-O-C Stretch | 1200 - 1250 cm⁻¹ | |

| C-Cl Stretch | 700 - 800 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 271 |

| Isotope Peak [M+2]⁺ | m/z 273 | |

| Fragment | Benzofuran-2-carbonyl cation (m/z 145) | |

| Fragment | 4-Chloroaniline radical cation (m/z 127) |

X-ray Crystallography for Solid-State Structural Analysis

Furthermore, X-ray analysis elucidates the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules would form hydrogen-bonded networks in the crystal lattice. The amide N-H group would act as a hydrogen bond donor, while the carbonyl oxygen atom would serve as a hydrogen bond acceptor, potentially forming chains or dimeric structures that stabilize the crystal packing.

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths | e.g., C=O, C-N, C-Cl bond distances |

| Bond Angles | e.g., C-N-C, O=C-N angles |

| Dihedral Angles | Torsion angle between the two aromatic rings |

| Hydrogen Bonding | Intermolecular N-H···O=C distances and angles |

Advanced Analytical Techniques in Compound Purity and Identity Verification (e.g., Elemental Analysis)

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound and assessing its purity. This method precisely determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample.

For this compound, with the molecular formula C₁₅H₁₀ClNO₂, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample is expected to yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values. Any significant deviation would suggest the presence of impurities, such as residual solvents or starting materials, or an incorrect structural assignment. This technique, therefore, serves as a final, crucial check of molecular identity and purity, complementing the structural data obtained from spectroscopic methods.

**Table 4: Theoretical Elemental Composition of this compound (C₁₅H₁₀ClNO₂) **

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 15 | 180.165 | 66.32% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 3.71% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.05% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.16% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 11.78% |

| Total | 271.703 | 100.00% |

Exploration of Biological Activities and Molecular Mechanisms of N 4 Chlorophenyl Benzofuran 2 Carboxamide Analogues

Anticancer and Antiproliferative Activities.nih.govnih.gov

Derivatives of benzofuran-2-carboxamide (B1298429) have shown notable potential as anticancer agents. The substitution on the N-phenyl ring of the benzofuran (B130515) structure with a halogen, such as chlorine, is considered advantageous due to its hydrophobic and electron-donating properties, which can enhance the cytotoxic effects of the benzofuran. nih.gov Studies have indicated that the placement of the halogen atom at the para position of the N-phenyl ring often results in maximum activity. nih.gov Hybrid molecules incorporating the benzofuran scaffold with other heterocyclic moieties like triazole, piperazine, and imidazole (B134444) have also emerged as potent cytotoxic agents. nih.gov

For instance, certain benzofuran-2-carboxamide derivatives have exhibited significant anti-proliferation potency against various cancer cell lines, including HCT-116, HeLa, HepG2, and A549 cells. nih.gov The antiproliferative activity of these compounds is often evaluated by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Some of these derivatives have shown potency comparable to established anticancer drugs like doxorubicin. nih.gov Mechanistic studies have revealed that some benzofuran derivatives can induce G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected Benzofuran-2-carboxamide Analogues

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 50g | HCT-116 | 0.87 | nih.gov |

| HeLa | 0.73 | nih.gov | |

| HepG2 | 5.74 | nih.gov | |

| A549 | 0.57 | nih.gov | |

| 51d | HCT-116, HeLa, HepG2, A549 | 0.70–1.8 | nih.gov |

| 12 | SiHa | 1.10 | nih.gov |

| HeLa | 1.06 | nih.gov | |

| 47b | MDA-MB-231 | 6.27 | nih.gov |

| MCF-7 | 6.45 | nih.gov |

Inhibition of Enzyme Targets (e.g., Kinases, PI3K/VEGFR2, 5-Lipoxygenase).nih.govnih.govnih.gov

A key mechanism through which N-(4-Chlorophenyl)benzofuran-2-carboxamide analogues exert their anticancer effects is through the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.

Kinases, PI3K/VEGFR2: Protein kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer. nih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling pathway involved in cell growth, proliferation, and survival.

Certain benzofuran derivatives have been designed as dual inhibitors of PI3K and VEGFR-2. nih.gov For example, a novel series of benzofuran derivatives demonstrated potent inhibitory activity against both PI3K and VEGFR-2. nih.gov Compound 8 from this series exhibited an IC50 value of 2.21 nM against PI3K and 68 nM against VEGFR-2, showcasing its potential as a dual inhibitor. nih.gov This dual inhibition can be a highly effective anticancer strategy, as it simultaneously targets two key pathways involved in tumor progression.

5-Lipoxygenase: 5-Lipoxygenase (5-LO) is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. mdpi.com There is growing evidence that the 5-LO pathway is also implicated in cancer development and progression. nih.gov A series of 2-substituted benzofuran hydroxamic acids were synthesized and evaluated for their 5-lipoxygenase inhibitory activity. nih.gov These compounds were found to be potent inhibitors of the enzyme, with some derivatives showing IC50 values in the nanomolar range. nih.gov For instance, N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide (12) and methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate (17) both had IC50 values of 40 nM. nih.gov

Table 2: Enzyme Inhibitory Activity of Benzofuran Analogues

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 8 | PI3K | 2.21 nM | nih.gov |

| VEGFR-2 | 68 nM | nih.gov | |

| Compound 12 | 5-Lipoxygenase | 40 nM | nih.gov |

| Compound 17 | 5-Lipoxygenase | 40 nM | nih.gov |

Modulation of Hypoxia-Inducible Factor (HIF-1) Pathway.nih.govnih.govnih.gov

Hypoxia, or low oxygen level, is a common feature of the tumor microenvironment and is associated with poor prognosis and resistance to therapy. mdpi.com Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that allows cancer cells to adapt to and survive in hypoxic conditions. nih.gov The HIF-1 pathway is considered an important target for the development of anticancer drugs, particularly for p53-independent malignant cancers. nih.govnih.gov

Benzofuran derivatives have been investigated for their ability to inhibit the HIF-1 pathway. nih.govnih.gov A benzene-sulfonamide-based benzofuran derivative was specifically designed and synthesized to inhibit the HIF-1 pathway. nih.gov This compound demonstrated inhibitory activity against cancer cell lines, including those with non-functional p53. nih.gov Another study focused on the optimization of a benzofuran derivative that was found to inhibit the proliferation of both p53-null and p53-mutated cells through the inhibition of the HIF-1 pathway. nih.gov The most potent derivative from this study, 8d, represents a new chemotype for designing potent anticancer agents that target HIF-1. nih.gov

Disruption of Protein-Protein Interactions (e.g., AF9/ENL-DOT1L).nih.govnih.govresearchgate.net

Protein-protein interactions (PPIs) are fundamental to many cellular processes, and their dysregulation can lead to diseases like cancer. Targeting these interactions with small molecules is a promising therapeutic strategy. nih.gov In certain types of leukemia, such as MLL-rearranged (MLL-r) leukemia, the interaction between proteins like AF9 or ENL and the histone methyltransferase DOT1L is critical for malignant gene expression. nih.govnih.gov

Novel inhibitors of these PPIs have been identified among benzothiophene-carboxamide compounds, with related indole (B1671886) and benzofuran compounds also being studied. nih.govresearchgate.net These inhibitors have demonstrated the ability to suppress the expression of MLL target genes and selectively inhibit the proliferation of MLL-r leukemia cells. researchgate.net While specific this compound analogues were not the primary focus in the available literature, the activity of the broader class of benzofuran-carboxamides suggests their potential in this area. researchgate.net Structure-activity relationship studies have highlighted the importance of certain substituents for activity, such as a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl group. nih.gov

Antimicrobial Efficacy (Antibacterial and Antifungal Investigations).mdpi.comnih.govmdpi.com

In addition to their anticancer properties, benzofuran-2-carboxamide analogues have been investigated for their antimicrobial activity. The emergence of multidrug-resistant bacteria and fungi necessitates the development of new antimicrobial agents.

Carbamothioyl-furan-2-carboxamide derivatives have shown significant antibacterial and antifungal activity. mdpi.com The presence of an aromatic moiety in these compounds is thought to contribute to their lipophilicity and, consequently, their antimicrobial efficacy. mdpi.com In one study, carboxamide derivatives containing a 2,4-dinitrophenyl group exhibited significant inhibition against various bacterial and fungal strains. mdpi.com

Furthermore, N-(4-bromophenyl)furan-2-carboxamide and its analogues have been synthesized and tested against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA (S. aureus). nih.govmdpi.com The parent compound, N-(4-bromophenyl)furan-2-carboxamide (3), was found to be particularly effective, especially against NDM-positive A. baumannii. nih.govmdpi.com

Table 3: Antimicrobial Activity of Selected Carboxamide Derivatives

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | Various bacteria and fungi | Significant inhibition | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide (3) | A. baumannii (NDM-positive) | Most effective | nih.govmdpi.com |

| K. pneumoniae | Effective | nih.govmdpi.com | |

| E. cloacae | Effective | nih.govmdpi.com | |

| MRSA (S. aureus) | Effective | nih.govmdpi.com |

Antioxidant Activity Assessment.nih.govresearchgate.netmdpi.com

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases, including neurodegenerative disorders. nih.govmdpi.com Antioxidants can mitigate the damaging effects of oxidative stress.

Several novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antioxidant activities. nih.govresearchgate.net One particular compound, 1j (with an -OH substitution at the R3 position), was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates to a moderate and appreciable degree, respectively. nih.govresearchgate.net These findings suggest that the benzofuran-2-carboxamide scaffold can be a promising starting point for the development of potent antioxidants. nih.gov More recent studies on benzofuran-2-one derivatives have further highlighted their ability to reduce intracellular ROS levels and protect neuronal cells from oxidative stress-induced death. mdpi.com

Receptor-Mediated Pharmacological Effects

While the primary focus of research on this compound analogues has been on their anticancer, antimicrobial, and antioxidant activities, the broader class of carboxamide-containing compounds has been extensively studied for their interactions with various receptors. For instance, numerous N-{4-[4-(aryl)piperazin-1-yl]butyl}arylcarboxamide analogues have been developed as high-affinity ligands for dopamine (B1211576) D3 receptors, with potential applications in treating substance abuse disorders. nih.govnih.gov These studies demonstrate the versatility of the carboxamide moiety in drug design for targeting specific receptors. However, specific research detailing the receptor-mediated pharmacological effects of this compound analogues is not extensively covered in the currently available literature, indicating a potential area for future investigation.

Modulation of Amyloid Beta (Aβ42) Aggregation

N-phenylbenzofuran-2-carboxamide derivatives have emerged as a novel class of modulators for Aβ42 aggregation. Research has demonstrated that these compounds can either inhibit or promote the fibrillogenesis of Aβ42, depending on the nature and position of substituents on the N-phenyl ring. This dual activity makes them valuable tools for studying the mechanisms of amyloid aggregation and for the potential development of therapeutic agents for Alzheimer's disease.

A key study designed and synthesized a series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives to investigate their effects on Aβ42 aggregation. The modulatory activity was primarily assessed using a Thioflavin-T (ThT) based fluorescence aggregation kinetics assay.

Inhibition of Aβ42 Aggregation

Compounds possessing a methoxyphenol pharmacophore demonstrated a concentration-dependent inhibition of Aβ42 aggregation. Notably, compound 4b showed a maximum inhibition of 54%. The substitution pattern on the phenyl ring was found to be crucial for the inhibitory activity.

Table 1: N-phenylbenzofuran-2-carboxamide Analogues as Inhibitors of Aβ42 Aggregation

| Compound | Substituent on N-phenyl ring | Maximum Inhibition of Aβ42 Aggregation (%) |

|---|---|---|

| 4a | 3-Hydroxy-4-methoxyphenyl | Data not specified in search results |

| 4b | 4-Hydroxy-3-methoxyphenyl | 54% |

| 5a | 3-Hydroxy-4-methoxyphenyl (benzo[b]thiophene core) | Data not specified in search results |

| 5b | 4-Hydroxy-3-methoxyphenyl (benzo[b]thiophene core) | Data not specified in search results |

Further investigations revealed that these inhibitory compounds, specifically 5a and 5b , offered significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity.

Acceleration of Aβ42 Aggregation

In contrast to the inhibitory effects of the methoxyphenol-containing compounds, the incorporation of a 4-methoxyphenyl (B3050149) ring in compounds 4d and 5d led to a significant increase in Aβ42 fibrillogenesis, demonstrating their ability to accelerate Aβ42 aggregation. Compound 4d exhibited a 2.7-fold increase in Aβ42 fibrillogenesis at a concentration of 25 μM. nih.gov

Another study reported on the unusual ability of N-phenylbenzofuran-2-carboxamide (7a ) and N-phenylbenzo[b]thiophene-2-carboxamide (7b ) to promote and accelerate Aβ42 aggregation. In in vitro aggregation kinetic assays, compound 7a demonstrated a 1.5- to 4.7-fold increase in Aβ42 fibrillogenesis at concentrations ranging from 1 to 25 μM. Similarly, compound 7b showed a 2.9- to 4.3-fold increase in Aβ42 fibrillogenesis across the same concentration range. medcraveonline.com

Electron microscopy studies confirmed that these compounds promote the formation of long, elongated fibril structures. medcraveonline.com Strikingly, despite accelerating aggregation, both 7a and 7b were found to be non-toxic to HT22 hippocampal neuronal cells and were able to prevent Aβ42-induced cytotoxicity. medcraveonline.com

Table 2: N-phenylbenzofuran-2-carboxamide Analogues as Accelerators of Aβ42 Aggregation

| Compound | Substituent on N-phenyl ring | Fold Increase in Aβ42 Fibrillogenesis | Concentration |

|---|---|---|---|

| 4d | 4-Methoxyphenyl | 2.7-fold | 25 μM |

| 7a | Unsubstituted Phenyl | 1.5-fold | 1 μM |

| Data not specified in search results | 5 μM | ||

| Data not specified in search results | 10 μM | ||

| 4.7-fold | 25 μM | ||

| 7b | Unsubstituted Phenyl (benzo[b]thiophene core) | 2.9-fold | 1 μM |

| Data not specified in search results | 5 μM | ||

| Data not specified in search results | 10 μM | ||

| 4.3-fold | 25 μM |

Molecular Mechanisms

Molecular docking studies have provided insights into the dual modulatory effects of these compounds. The orientation of the bicyclic aromatic rings (benzofuran or benzo[b]thiophene) appears to play a crucial role in determining whether they inhibit or accelerate Aβ42 aggregation. nih.gov Computational modeling suggests that compounds 7a and 7b can interact with Aβ42 oligomers and pentamers, thereby modulating the self-assembly pathways. medcraveonline.com

The 8-anilino-1-naphthalenesulfonic acid (ANS) dye binding assay indicated that these aggregation-promoting molecules expose the hydrophobic surface of Aβ42 to the solvent, which encourages self-assembly and rapid fibrillogenesis. medcraveonline.com This suggests that these small molecules can alter the misfolding pathways of Aβ42 to promote the formation of non-toxic aggregates, which has significant implications for the development of novel therapeutic strategies for Alzheimer's disease. medcraveonline.com

Structure Activity Relationship Sar Studies for N 4 Chlorophenyl Benzofuran 2 Carboxamide and Its Analogues

Impact of Substitution Patterns on Biological Potency and Selectivity

The biological activity of benzofuran-2-carboxamide (B1298429) derivatives is highly sensitive to the nature and position of substituents on both the benzofuran (B130515) scaffold and the N-phenyl ring. Structure-activity relationship studies have demonstrated that specific substitution patterns can dramatically enhance potency and modulate selectivity towards various biological targets, including cancer cell lines and enzymes.

On the N-phenyl ring, halogen substitution is considered a beneficial modification for enhancing cytotoxic properties, attributed to the hydrophobic and electronic character of halogens. nih.gov Research has consistently shown that the position of the halogen is crucial, with maximal cytotoxic activity frequently observed when the halogen atom is placed at the para position of the N-phenyl ring. nih.gov This is the case in the parent compound, N-(4-Chlorophenyl)benzofuran-2-carboxamide.

Further studies on related scaffolds have provided more detailed insights. For instance, in a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides evaluated for neuroprotective activity, specific substitutions on the phenyl ring were found to be critical. A methyl group at the meta-position (R2) or a hydroxyl group at the para-position (R3) was shown to be important for conferring protection against excitotoxic damage. nih.govresearchgate.net

Substitutions on the benzofuran ring itself also play a significant role. The introduction of hydrophilic groups, such as piperidine, can improve the physicochemical properties of the compounds. nih.gov In other series, modifications at the C-2 position of the benzofuran with ester or heterocyclic rings were found to be crucial for cytotoxic activity. nih.gov The synergistic effect of combining the benzofuran core with other heterocyclic moieties like triazole, piperazine, or imidazole (B134444) has been explored to develop potent cytotoxic agents. nih.gov

The following table summarizes the effects of various substitution patterns on the biological activity of benzofuran-2-carboxamide analogues based on neuroprotective assays against NMDA-induced excitotoxicity.

| Compound Series | Substitution on N-Phenyl Ring | Observed Biological Effect | Reference |

|---|---|---|---|

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | -CH3 at R2 (meta-position) | Most potent and efficacious neuroprotective action against NMDA-induced excitotoxicity. | nih.govresearchgate.net |

| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | -OH at R3 (para-position) | Marked anti-excitotoxic effects and moderate to appreciable antioxidant activity. | nih.govresearchgate.net |

| 5-chlorobenzofuran-2-carboxamides | N-phenethyl with para-morpholinyl group | Antiproliferative activity similar to the reference drug doxorubicin. | nih.gov |

| Benzofuran-2-carboxamides | Halogen at para-position of N-phenyl ring | Generally recorded as having the maximum cytotoxic activities. | nih.gov |

Role of the N-(4-Chlorophenyl) Moiety in Ligand-Target Interactions

The N-(4-Chlorophenyl) moiety is a critical pharmacophoric element in many biologically active benzofuran-2-carboxamide derivatives. Its role extends beyond simply serving as a scaffold component; it actively participates in interactions that determine the affinity and specificity of the ligand for its biological target. The benzofuran-2-carboxamide scaffold generally features two hydrophobic regions—the benzofuran system and the N-phenyl ring—connected by an amide linker. nih.gov

The key contributions of the N-(4-Chlorophenyl) group include:

Hydrophobic Interactions : The phenyl ring itself serves as a significant hydrophobic pocket, which can engage in favorable van der Waals or hydrophobic interactions within the binding site of a target protein or enzyme. In studies of N-(substituted phenyl)-2-chloroacetamides, high lipophilicity conferred by halogenated phenyl rings was correlated with increased activity, as it allows the compounds to more readily pass through the phospholipid bilayer of cell membranes to reach their targets. nih.gov

Electronic Effects : The chlorine atom at the para-position exerts a significant electronic influence. As a halogen, it is electron-withdrawing, which can modulate the electronic properties of the entire molecule, affecting its binding and reactivity. The hydrophobic and electronic nature of such halogen substitutions has been directly linked to enhanced cytotoxic properties in benzofuran derivatives. nih.gov

Conformational and Electronic Factors Influencing Bioactivity

The three-dimensional conformation and electronic landscape of benzofuran-2-carboxamide derivatives are fundamental determinants of their biological activity. These factors dictate how the molecule presents its pharmacophoric features to a biological target and its inherent reactivity.

Computational studies using methods like Density Functional Theory (DFT) have provided insight into these properties. For the related 2-phenylbenzofuran (B156813) scaffold, calculations have shown that the dihedral angle between the benzofuran and phenyl rings is very small, resulting in a pseudo-planar geometry. physchemres.org This planarity or near-planarity can be crucial for effective intercalation into DNA or fitting within the planar regions of an enzyme's active site.

Key electronic descriptors derived from computational analyses help to rationalize the structure-activity relationships observed experimentally: mdpi.com

Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests the molecule is more reactive and polarizable, which can be favorable for certain biological interactions. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps reveal the electron density distribution and are used to predict how a molecule will interact with biological electrophiles or nucleophiles. Regions of negative potential are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack.

Chemical Potential (μ), Hardness (η), and Softness (S) : These global reactivity descriptors, calculated from HOMO and LUMO energies, quantify the molecule's stability and reactivity. For instance, higher chemical softness (the reciprocal of hardness) is associated with greater reactivity, which can correlate with enhanced biological activity. mdpi.com

Design Principles for Lead Optimization of Benzofuran-2-carboxamide Derivatives

The accumulated SAR data for benzofuran-2-carboxamide analogues provide a set of guiding principles for the lead optimization process. The goal of this process is to systematically modify a lead compound to enhance its potency, improve selectivity, and optimize its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net

Based on extensive research, the following design principles can be formulated for this chemical class:

Exploit the N-Phenyl Ring for Potency : The N-phenyl ring is a critical site for modification. Hydrophobic and electron-withdrawing groups are often favorable. Specifically, placing a halogen (such as chlorine) at the para-position is a validated strategy for maximizing cytotoxic activity. nih.govbohrium.com

Fine-Tune Selectivity with Substituent Positioning : While para-substitution is often key for potency, exploring ortho- and meta-positions can be a strategy to fine-tune selectivity for different targets. As seen in neuroprotective analogues, a meta-methyl or para-hydroxyl group can confer specific activities. nih.gov

Utilize Hybridization for Novel Activity : A promising strategy involves creating hybrid molecules by incorporating other biologically active heterocycles (e.g., imidazole, triazole, morpholine) into the benzofuran-2-carboxamide scaffold. nih.gov This can lead to synergistic effects and novel mechanisms of action. For example, adding a morpholinyl group to an N-phenethyl carboxamide derivative significantly boosted its antiproliferative effects. nih.gov

Modify the Carboxamide Linker : The amide linker is not merely a spacer but an integral part of the pharmacophore. Altering its length or rigidity, for instance by changing from an N-phenyl to an N-phenethyl group, has been shown to significantly enhance antiproliferative activity. nih.gov

Modulate Physicochemical Properties via the Benzofuran Core : Substitutions on the benzofuran ring can be used to improve properties like solubility and metabolic stability. The addition of hydrophilic groups can enhance the drug-like characteristics of highly lipophilic compounds. nih.gov

By applying these principles, medicinal chemists can rationally design new generations of benzofuran-2-carboxamide derivatives with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Applications in N 4 Chlorophenyl Benzofuran 2 Carboxamide Research

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-Chlorophenyl)benzofuran-2-carboxamide, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets. These simulations can help identify potential protein receptors and elucidate the structural basis of the ligand's activity.

| Structural Moiety of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Benzofuran (B130515) Ring | π-π Stacking | Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp) |

| Amide Linker (-CONH-) | Hydrogen Bonding | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| 4-Chlorophenyl Group | Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| Chlorine Atom | Halogen Bonding | Carbonyl oxygen of the protein backbone, Lewis basic residues |

Active Site Analysis and Binding Pose Prediction

Molecular docking simulations provide valuable information about the probable binding conformation, or "pose," of this compound within the active site of a target protein. By analyzing the geometry and energetics of the predicted poses, researchers can gain a deeper understanding of the ligand-receptor complex. This analysis helps in identifying the specific amino acid residues that form the binding pocket and are critical for molecular recognition. The predicted binding pose can also explain the structure-activity relationships observed for a series of related compounds.

Quantum Chemical Calculations for Electronic Structure Characterization (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. researchgate.netphyschemres.org These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govespublisher.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. espublisher.com A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals also reveals the regions of the molecule that are most likely to be involved in chemical reactions, with the HOMO region being prone to electrophilic attack and the LUMO region susceptible to nucleophilic attack.

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Correlates with the chemical reactivity and stability of the molecule. espublisher.com |

| Dipole Moment | 2.0 to 4.0 Debye | Reflects the overall polarity of the molecule. |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. For this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide hydrogen), an aromatic ring feature (the benzofuran), and a hydrophobic feature (the chlorophenyl group).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.govmdpi.comsemanticscholar.org This approach allows for the rapid identification of other molecules that possess a similar arrangement of pharmacophoric features and are therefore likely to exhibit similar biological activity. Virtual screening can significantly accelerate the discovery of new lead compounds with potentially improved properties.

| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms hydrogen bonds with donor groups in the receptor. |

| Hydrogen Bond Donor | Amide Hydrogen | Forms hydrogen bonds with acceptor groups in the receptor. |

| Aromatic Ring | Benzofuran Ring System | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | 4-Chlorophenyl Moiety | Engages in hydrophobic interactions within the binding pocket. |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. nih.govnih.govsamipubco.com For this compound, MD simulations can be performed on the ligand itself to explore its conformational landscape or on the ligand-receptor complex to assess its stability and dynamics.

By simulating the movements of atoms over time, MD can provide detailed information about the flexibility of the ligand, the stability of its binding pose, and the persistence of key intermolecular interactions identified in docking studies. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex throughout the simulation. Furthermore, MD simulations can reveal the role of solvent molecules in mediating ligand-receptor interactions and can help in refining the binding mode predicted by molecular docking.

| Analysis | Description | Information Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein and the ligand's binding pose. nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms from their average position. | Identifies flexible regions of the protein and ligand. |

| Interaction Analysis | Monitors the formation and breaking of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. | Assesses the stability and persistence of key binding interactions. |

| Binding Free Energy Calculations | Estimates the free energy of binding of the ligand to the receptor. | Provides a more accurate prediction of binding affinity compared to docking scores. |

常见问题

Q. What are the validated synthetic routes for N-(4-Chlorophenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of benzofuran-2-carboxylic acid with substituted anilines. A general procedure involves activating the carboxylic acid using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF. For example, in the synthesis of related benzofuran carboxamides, yields of ~45% were achieved using 4-amino-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butan-2-ol under reflux conditions . Optimization may include adjusting stoichiometry, solvent polarity, or temperature gradients to improve purity and yield.

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals, often grown via slow evaporation. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for small molecules. For example, SHELXL employs full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms, achieving R-factors < 5% .

Q. What spectroscopic techniques are critical for structural validation?

- NMR : and NMR in DMSO-d confirm substituent integration and coupling patterns. For example, aromatic protons in benzofuran derivatives typically resonate at δ 7.0–8.0 ppm .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] at m/z 327.0894 for CHClNO).

- FT-IR : Key peaks include C=O stretch (~1650 cm) and N-H bend (~3300 cm).

Q. What in vitro assays are used to evaluate its biological activity?

Antimicrobial activity is assessed via microdilution (MIC/MBC) against bacterial/fungal strains (e.g., S. aureus, C. albicans). For example, related benzofuran carboxamides showed MIC values of 8–32 µg/mL against Gram-positive bacteria . Cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity.

Advanced Research Questions

Q. How can SAR studies elucidate the role of the 4-chlorophenyl group in bioactivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., electron-withdrawing vs. donating groups). For instance, replacing 4-Cl with 4-OCH in related compounds reduced antifungal activity by 4-fold, suggesting electronegativity enhances target binding . Computational docking (e.g., AutoDock Vina) can model interactions with enzymes like CYP450.

Q. What strategies resolve contradictions in solubility data across studies?

Discrepancies may arise from solvent polarity or measurement methods (e.g., shake-flask vs. HPLC). A systematic approach involves:

- Testing solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C.

- Using UV-Vis spectroscopy with a calibration curve for quantification.

- Reporting results as mean ± SD across ≥3 replicates .

Q. How can metabolic stability be assessed in preclinical studies?

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.

- Half-life (t) : Calculate using , where is the elimination rate constant.

- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: BD-ROD) to assess isoform-specific interactions .

Q. What crystallographic challenges arise during polymorph screening?

Polymorphism is common in carboxamides. Techniques include:

Q. How do steric effects influence regioselectivity in derivatization reactions?

Steric hindrance at the benzofuran 3-position often directs electrophilic substitution to the 5-position. For example, nitration of this compound yields the 5-nitro derivative preferentially. DFT calculations (e.g., Gaussian 16) can map electrostatic potential surfaces to predict reactivity .

Q. What advanced NMR techniques resolve overlapping signals in complex analogs?

- 2D NMR : COSY and HSQC correlate - and - couplings.

- NOESY : Identifies spatial proximity between protons (e.g., confirming amide conformation).

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring flipping) .

Data Contradiction Analysis Example

Conflict : Discrepant MIC values against E. coli (16 µg/mL vs. 64 µg/mL in two studies).

Resolution :

Verify strain specificity (e.g., ATCC vs. clinical isolates).

Re-test under standardized CLSI guidelines (e.g., Mueller-Hinton broth, 18–20 h incubation).

Assess compound purity via HPLC (>95%) to exclude impurities affecting activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。